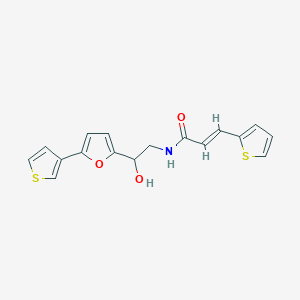

![molecular formula C22H27N3O4S2 B2373542 N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893098-09-4](/img/structure/B2373542.png)

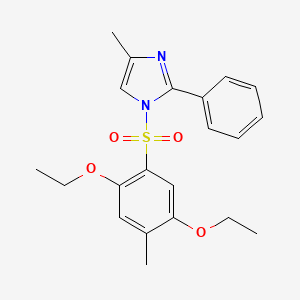

N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound with a complex structure . The IUPAC name for this compound is N-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H18N2O2S . Some of its physical and chemical properties include a density of 1.2±0.1 g/cm 3, boiling point of 420.7±47.0 °C at 760 mmHg, and a flash point of 208.2±29.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis and Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, compounds sharing structural motifs with the compound of interest, has shown their potential as selective class III agents in cardiac electrophysiology. These compounds exhibit potency in vitro comparable to that of clinically trialed selective class III agents, indicating their potential utility in treating cardiac arrhythmias (Morgan et al., 1990).

Inhibition of Carbonic Anhydrase Isoforms

Novel acridine and bis acridine sulfonamides have been synthesized and investigated for their inhibitory activity against cytosolic carbonic anhydrase isoforms. This research highlights the importance of sulfonamide groups, a feature present in the compound of interest, in developing inhibitors for metalloenzymes involved in various physiological and pathological processes (Ulus et al., 2013).

Anti-inflammatory and Antiadhesive Properties

Studies have extended to heterocyclic compounds like benzo[b]thiophene-2-carboxamides, demonstrating their ability to inhibit the expression of adhesion molecules (E-selectin, ICAM-1, VCAM-1) on endothelium. This suggests potential applications of similar compounds in developing anti-inflammatory agents (Boschelli et al., 1995).

Electrophilic Amination and Cyclization

Electrophilic amination of carbanions using N-carboxamido oxaziridines has been explored, providing insights into synthetic strategies that could potentially apply to the modification or synthesis of compounds including the sulfonamide and carboxamide functionalities (Armstrong et al., 2000).

Propiedades

IUPAC Name |

N-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S2/c1-14-5-4-12-25(13-14)31(28,29)16-10-8-15(9-11-16)20(26)24-22-19(21(27)23-2)17-6-3-7-18(17)30-22/h8-11,14H,3-7,12-13H2,1-2H3,(H,23,27)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYLGNRUTLFWAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

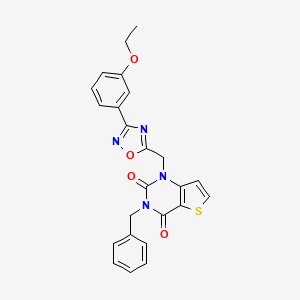

![N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide](/img/structure/B2373461.png)

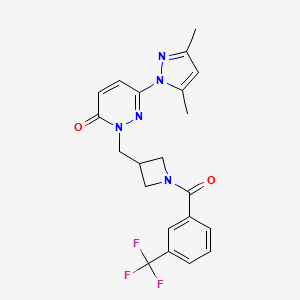

![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B2373465.png)

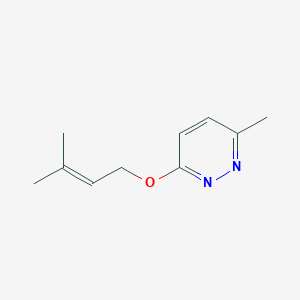

![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2373468.png)

![5-chloro-2-(methylsulfanyl)-N-[(1-phenylpyrrolidin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2373474.png)

![3-({[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2373477.png)

![[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine](/img/structure/B2373481.png)

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373482.png)